Precision Synthesis of Dichloronitromethane via Controlled Halogenation
Precision Synthesis of Dichloronitromethane via Controlled Halogenation
Technical Guide & Process Whitepaper
Executive Summary
Dichloronitromethane (
However, the synthesis of dichloronitromethane presents a significant challenge in selectivity . The high acidity of the
Chemical & Physical Profile
| Property | Specification |
| IUPAC Name | Dichloro(nitro)methane |
| CAS Number | 7119-89-3 |
| Molecular Formula | |
| Molecular Weight | 129.93 g/mol |
| Boiling Point | 106–107 °C (at 760 mmHg) |
| Density | ~1.604 g/cm³ |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in chloroform, dichloromethane; immiscible with water |
| Hazards | Lachrymator, Toxic, Shock-sensitive (potential) |
Mechanistic Foundation
The synthesis relies on the haloform-type reaction mechanism. The nitro group (
Critical Selectivity Challenge: The introduction of electron-withdrawing chlorine atoms increases the acidity of the remaining protons (
Figure 1: Stepwise chlorination pathway. The reaction rate increases with each halogenation step, requiring kinetic control to arrest the process at DCNM.
Strategic Synthesis Protocols
Method A: Modified Hypochlorite Route (Process Scale)
This method utilizes Sodium Hypochlorite (NaOCl) as both the base and chlorine source. It is cost-effective but requires precise temperature control to prevent the "runaway" to chloropicrin.
Reagents:
-
Nitromethane (1.0 eq)
-
Sodium Hypochlorite (12-15% solution, 2.0 - 2.1 eq active Cl2)
-
Solvent: Water (buffered to pH 7-8 is optional but recommended to slow the third chlorination)
Protocol:
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Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Place in an ice/salt bath (Target Temp: -5°C to 0°C).
-
Charge: Add Nitromethane to the flask.
-
Addition: Add cold NaOCl solution dropwise. Crucial: The reaction is highly exothermic.[1] The rate of addition must be controlled to keep the internal temperature below 10°C .
-
Note: If the temperature spikes, the reaction favors the formation of chloropicrin and decomposition products.
-
-
Quench: Once 2.0 equivalents are added, stir for 30 minutes at 0°C. Acidify cautiously with dilute HCl to pH ~5 to protonate any remaining nitronate salts back to the nitroalkane form.
-
Extraction: Extract the aqueous mixture with Dichloromethane (
). -
Drying: Wash organic layer with brine, dry over anhydrous
.
Method B: N-Chlorosuccinimide (NCS) Route (Precision/Lab Scale)
For high-purity applications where over-chlorination must be minimized, NCS provides a milder, non-aqueous source of electrophilic chlorine.
Reagents:
-
Nitromethane (1.0 eq)
-
N-Chlorosuccinimide (NCS) (2.0 - 2.1 eq)
-
Base: Lithium Diisopropylamide (LDA) or Sodium Ethoxide (EtONa) (2.0 eq)
-
Solvent: THF (anhydrous)
Protocol:
-
Deprotonation: Cool THF solution of Nitromethane to -78°C under Argon. Add base (LDA) slowly to generate the dianion equivalent/nitronate.
-
Chlorination: Dissolve NCS in THF and add slowly to the cold nitronate solution.
-
Warming: Allow the mixture to warm to room temperature over 4 hours.
-
Workup: Quench with saturated
, extract with ether, and concentrate.
Process Safety Management (PSM)
WARNING: This synthesis involves hazardous energetic materials.
-
Shock Sensitivity: Nitromethane is a high explosive precursor. While pure nitromethane is relatively stable, its mixtures with amines or halogens can become shock-sensitive. Never distill the reaction residue to dryness.
-
Lachrymator: Dichloronitromethane and its byproducts (chloropicrin) are severe lachrymators (tear gas agents). All operations must occur in a functioning fume hood .
-
Incompatibility: Avoid contact with strong reducing agents, amines, and powdered metals.
-
PPE: Butyl rubber gloves (nitrile may degrade), chemical splash goggles, and a face shield.
Purification & Characterization
The crude product will likely contain a mixture:
-
Monochloronitromethane (BP ~122°C - disputed data, often lower)
-
Dichloronitromethane (Target, BP 107°C)
-
Trichloronitromethane (Chloropicrin, BP 112°C)
Purification Strategy: Due to the close boiling points (especially between di- and tri- species), fractional distillation with a Vigreux column or spinning band column is required.
-
Collect the fraction boiling at 106–108°C .
-
Note: The density difference can be used as a quick check. Chloropicrin (
) is denser than Dichloronitromethane ( ).
Process Workflow Diagram:
Figure 2: Operational workflow emphasizing temperature control and fractionation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 165571, Dichloronitromethane. Retrieved from [Link][2]
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Mitch, W. A., et al. (2023). Chloramination of Nitromethane: Incomplete Chlorination and Unexpected Substitution Reaction. Environmental Science & Technology.[3] Retrieved from [Link]
